molecular formula C5H6INS B13325273 (5-Iodothiophen-3-yl)methanamine

(5-Iodothiophen-3-yl)methanamine

Cat. No.: B13325273
M. Wt: 239.08 g/mol
InChI Key: IRQMSNRRMKLYBH-UHFFFAOYSA-N
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Description

(5-Iodothiophen-3-yl)methanamine is a chemical compound of interest in scientific research, particularly in medicinal chemistry and drug discovery. With the molecular formula C5H6INS and a molecular weight of 239.08 g/mol, this compound features a thiophene ring system substituted with an iodine atom and an aminomethyl group . This structure makes it a valuable building block (synthon) for the synthesis of more complex molecules. Its primary research application lies in its use as a key intermediate in organic synthesis. The reactive iodine and amine functional groups allow for further chemical modifications, enabling researchers to create libraries of compounds for screening against biological targets. Specifically, the 5-iodo-thiophene scaffold is recognized in the development of potential pharmacologically active molecules . As with many specialized heterocyclic amines, it is typically characterized by properties such as a density of approximately 1.1 g/cm³ . This product is supplied for laboratory research purposes. WARNING: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C5H6INS

Molecular Weight

239.08 g/mol

IUPAC Name

(5-iodothiophen-3-yl)methanamine

InChI

InChI=1S/C5H6INS/c6-5-1-4(2-7)3-8-5/h1,3H,2,7H2

InChI Key

IRQMSNRRMKLYBH-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1CN)I

Origin of Product

United States

Preparation Methods

Iodination of Thiophene Derivatives

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Iodination N-iodosuccinimide (NIS), CH2Cl2, 0-65 °C ~70 Mild conditions, monitored by TLC
Reductive amination Ammonia or amine, sodium borohydride, solvent 60-80 Imine formation followed by reduction; good yields
Purification Flash chromatography or recrystallization - Standard purification methods

Related Synthetic Methodologies

Suzuki–Miyaura Coupling as a Precursor Strategy

Immobilized boronic acid-based Suzuki–Miyaura coupling has been used to prepare functionalized thiophenes which can then be converted to aminomethyl derivatives via reductive amination. This approach allows for modular introduction of aryl groups before amination.

Amidation and Subsequent Reduction

In some patents and literature, carboxylic acid derivatives of iodothiophenes are converted to amides using diphenylphosphoryl azide and triethylamine in toluene at elevated temperatures (~80 °C), followed by reduction to amines. This method is useful for preparing related thiophene amine derivatives with high purity.

Research Findings and Notes

  • The iodination step is sensitive to reaction conditions; controlling temperature and reagent stoichiometry is critical to avoid over-iodination or side reactions.
  • Reductive amination yields depend on the purity of the aldehyde intermediate and the reducing agent used; sodium borohydride in protic solvents is effective.
  • The amine functionality can be further derivatized to amides or heterocycles, expanding the utility of this compound in medicinal chemistry.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Reference
Electrophilic iodination 3-formylthiophene N-iodosuccinimide, CH2Cl2 0-65 °C, 30-60 min ~70
Reductive amination 5-iodo-3-formylthiophene Ammonia, NaBH4 Room temp, protic solvent 60-80
Amidation + reduction 5-iodo-3-carboxythiophene acid Diphenylphosphoryl azide, Et3N, NaBH4 80 °C for amidation, then reduction 65-75

Chemical Reactions Analysis

Types of Reactions

(5-Iodothiophen-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The iodine atom can be reduced to form thiophene derivatives without the halogen.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Imines, nitriles, or amides.

    Reduction: Thiophene derivatives without the iodine atom.

    Substitution: Thiophene derivatives with various functional groups replacing the iodine atom.

Scientific Research Applications

(5-Iodothiophen-3-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Iodothiophen-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methanamine group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. The iodine atom may also play a role in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Thiophene Derivatives

a) (5-Chlorothiophen-3-yl)methanamine
  • Substituent : Chlorine (Cl) at the 5-position.
  • Molecular weight : ~173.6 g/mol.
  • Key differences: Electron-withdrawing effect: Cl is less polarizable than iodine, resulting in weaker electronic effects on the thiophene ring. Reactivity: Chlorine is a poorer leaving group than iodine, reducing utility in substitution reactions .
b) Thiophen-3-ylmethanamine (Unsubstituted)
  • Substituent: None at the 5-position.
  • Molecular weight : ~113.2 g/mol.
  • Key differences :
    • Reactivity : Lacks halogen-directed reactivity, making it less versatile in synthetic modifications.
    • Boiling point/Vapor pressure : Lower molecular weight suggests higher volatility compared to halogenated derivatives (e.g., methylamine has a vapor pressure of 2,622 mm Hg at 25°C ).

Substituted Tryptamines and Amines

a) 5-Methoxytryptamine ()
  • Structure : Tryptamine with a methoxy (-OCH₃) group at the 5-position of the indole ring.
  • Molecular weight : ~204.3 g/mol.
  • Key differences :
    • Ring system : Indole vs. thiophene, leading to distinct electronic and pharmacological profiles.
    • Substituent effects : Methoxy groups enhance electron density, contrasting with iodine’s electron-withdrawing nature.
    • Solubility : Lower water solubility than (5-Iodothiophen-3-yl)methanamine due to the larger aromatic system.
b) Methylamine ()
  • Structure : Simplest amine (CH₃NH₂).
  • Molecular weight : ~31.1 g/mol.
  • Key differences :
    • Volatility : Extremely high vapor pressure (2,622 mm Hg at 25°C ) due to low molecular weight.
    • Solubility : Highly water-soluble (miscible), unlike halogenated thiophene derivatives.

Data Table: Comparative Analysis

Compound Molecular Weight (g/mol) Substituent (Position) Water Solubility Vapor Pressure (25°C) Reactivity in Substitution Reactions
This compound ~239.1 I (5) Moderate Low High (iodine as leaving group)
(5-Chlorothiophen-3-yl)methanamine ~173.6 Cl (5) Moderate Moderate Low
Thiophen-3-ylmethanamine ~113.2 None High High Low
5-Methoxytryptamine ~204.3 OCH₃ (5) Low Very low Moderate (indole-directed)
Methylamine ~31.1 - Very high 2,622 mm Hg High (nucleophilic reactions)

Research Findings and Implications

  • Synthetic Utility : The iodine in this compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), offering advantages over chloro or unsubstituted analogs .
  • Pharmacological Potential: While 5-substituted tryptamines (e.g., 5-MeO-DALT ) show psychoactive properties, iodothiophene derivatives may exhibit distinct bioactivity due to halogen interactions with biological targets.
  • Stability : Iodinated compounds are generally more stable toward oxidation than brominated or chlorinated analogs but may undergo light-induced degradation.

Biological Activity

(5-Iodothiophen-3-yl)methanamine is a compound characterized by its unique structure, which includes a thiophene ring substituted with an iodine atom and an amine group. This structural configuration is believed to confer significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The presence of iodine enhances the compound's reactivity and potential interactions with biological targets.

The molecular formula of this compound is C5_5H6_6INS, with a molecular weight of 239.08 g/mol. Its IUPAC name is this compound, and its structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC5_5H6_6INS
Molecular Weight239.08 g/mol
IUPAC NameThis compound
InChIInChI=1S/C5_5H6_6INS/c6-5-1-4(2-7)3-8-5/h1,3H,2,7H2
InChI KeyIRQMSNRRMKLYBH-UHFFFAOYSA-N
Canonical SMILESC1=C(SC=C1CN)I

The biological activity of this compound can be attributed to its ability to interact with various biological molecules. The amine group allows for hydrogen bonding, while the thiophene ring facilitates π-π interactions. The iodine atom contributes to the compound's overall reactivity and binding affinity to biological targets, such as enzymes and receptors.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

Antiviral Activity : Preliminary studies suggest that compounds similar to this compound may possess antiviral properties. For instance, a related compound demonstrated in vivo efficacy against viral infections in animal models .

Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes. In vitro studies have shown that derivatives containing thiophene rings can effectively inhibit specific enzyme activities, which is crucial for developing therapeutic agents targeting metabolic pathways .

Binding Affinity Studies : Binding affinity assays have indicated that this compound and its analogs exhibit varying degrees of interaction with sigma receptors, which are implicated in numerous neurological functions .

Case Studies

  • Antiviral Efficacy : A study involving a related compound showed that administration significantly reduced viral load in infected mice models when compared to control groups receiving placebo treatments. The dosing regimen was carefully controlled to assess both efficacy and safety .
  • Enzyme Interaction : Another investigation focused on the binding interactions of this compound derivatives with the vesicular acetylcholine transporter (VAChT). Results indicated that certain substitutions on the thiophene ring enhanced binding affinity, suggesting potential for drug development targeting cholinergic pathways .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other halogenated thiophene derivatives:

Compound NameBiological ActivityBinding Affinity (Ki nM)
(5-Bromothiophen-3-yl)methanamineModerate antiviral activityKi > 290
(5-Chlorothiophen-3-yl)methanamineLow enzyme inhibitionKi > 290
This compound Significant enzyme inhibitionNot yet quantified

Q & A

Q. What are the standard synthetic routes for preparing (5-Iodothiophen-3-yl)methanamine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves halogenation of a thiophene precursor followed by amination. For example:

Iodination : Introduce iodine at the 5-position of thiophene using reagents like N-iodosuccinimide (NIS) under electrophilic substitution conditions.

Amination : Convert the 3-position substituent to a methanamine group via reductive amination or nucleophilic substitution.

  • Optimization : Adjust reaction parameters such as solvent polarity (ethanol/methanol ), temperature (40–80°C), and catalyst choice (e.g., palladium for cross-coupling). Steric hindrance from the iodine atom may necessitate longer reaction times or higher temperatures compared to bromo/chloro analogs .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation challenges be addressed?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR identify amine protons (δ ~1.5–3.0 ppm) and thiophene ring signals. The iodine atom’s inductive effect deshields adjacent protons, shifting resonances downfield.
  • Mass Spectrometry : High-resolution MS confirms molecular weight (expected [M+H]+^+ ~254 g/mol).
  • X-ray Crystallography : Resolve ambiguities in structure using programs like SHELXL . For iodine’s heavy atom effect, expect strong diffraction but potential twinning; refine data with SHELXPRO .

Q. How does the iodine substituent influence the compound’s stability and reactivity compared to other halogens (e.g., Br, Cl)?

  • Methodological Answer :
  • Stability : Iodine’s larger atomic radius increases steric bulk, potentially reducing degradation rates in polar solvents. However, its weaker C–I bond (vs. C–Br/C–Cl) may lower thermal stability .
  • Reactivity : Iodine’s electron-withdrawing effect enhances electrophilic substitution at the 2-position of the thiophene ring. Use computational tools (DFT) to map electronic profiles and predict regioselectivity .

Advanced Research Questions

Q. What strategies resolve regioselectivity conflicts during functionalization of this compound?

  • Methodological Answer :
  • Directed Metalation : Use iodine as a directing group for lithiation at the 2-position, followed by quenching with electrophiles. Validate regiochemistry via 13^{13}C NMR coupling constants .
  • Cross-Coupling : Optimize Suzuki-Miyaura reactions (e.g., with aryl boronic acids) using Pd catalysts. Steric effects may require bulky ligands (e.g., SPhos) to enhance yields .

Q. How can computational chemistry predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. Parameterize iodine’s van der Waals radius (1.98 Å) and partial charge (derived from QM calculations) .
  • MD Simulations : Simulate binding stability in explicit solvent (e.g., TIP3P water) over 100 ns trajectories. Analyze hydrogen bonding between the amine group and active-site residues .

Q. How should researchers address contradictory data in crystallographic vs. spectroscopic analyses?

  • Methodological Answer :
  • Multi-Technique Validation : Cross-reference X-ray data (SHELXL-refined ) with 1^{1}H-15^{15}N HMBC NMR to confirm hydrogen bonding networks.
  • Dynamic Effects : If NMR signals suggest flexibility (e.g., broad peaks), perform variable-temperature NMR or analyze crystallographic B-factors for thermal motion .

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